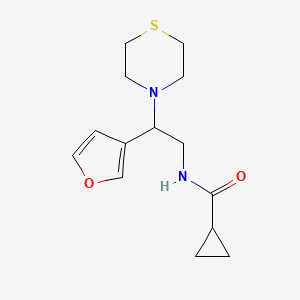![molecular formula C21H24N2O3S B2354761 N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896358-32-0](/img/structure/B2354761.png)
N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, also known as MQN-105, is a novel small molecule that has gained interest in the scientific community due to its potential therapeutic applications. MQN-105 belongs to the class of sulfonamides, which have been extensively studied and used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.
Scientific Research Applications
Biological Activity and Synthesis of Sulfonamide Hybrids
Sulfonamides are crucial in drug discovery due to their wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. Their versatility is attributed to the sulfonamide group's ability to be attached to various moieties, leading to a significant range of biological activities. Recent advances have focused on designing and developing sulfonamide hybrids by combining sulfonamides with other active pharmaceutical ingredients to enhance their therapeutic efficacy (Ghomashi et al., 2022).
Anticancer Activity
Sulfonamide-bearing compounds have shown promising antitumor activities in vitro and/or in vivo. One of the primary mechanisms of their anticancer activity is through the inhibition of carbonic anhydrase isozymes. This has led to the development of various heterocyclic sulfonamide derivatives, including those containing quinoline, which have been synthesized and evaluated for their potential anticancer properties against different cancer cell lines, showing considerable efficacy (Ghorab et al., 2011).
Anti-inflammatory Potential
Sulfonamide and sulfonate derivatives of quinoline have been synthesized and evaluated for their anti-inflammatory potential. These compounds have shown promising results in inhibiting reactive oxygen species (ROS) production from phagocytes in human whole blood, indicating their potential as non-acidic, non-steroidal anti-inflammatory agents. This area of research suggests that modifications on these molecules could lead to the discovery of new and potent anti-inflammatory drugs (Bano et al., 2020).
Antimicrobial Activity
Quinoline clubbed with sulfonamide moieties has also been synthesized as potential antimicrobial agents. These compounds have undergone various synthetic transformations to enhance their antimicrobial efficacy against Gram-positive bacteria, showcasing the versatility of sulfonamide-bearing compounds in addressing bacterial infections. The chemical structures of these novel scaffolds have been confirmed using various spectroscopic techniques, emphasizing their potential as effective antimicrobial agents (Research on Chemical Intermediates, 2015).
properties
IUPAC Name |
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-13-9-14(2)20(15(3)10-13)22-27(25,26)18-11-16-5-4-8-23-19(24)7-6-17(12-18)21(16)23/h9-12,22H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFBGAHGYJJPLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2354679.png)
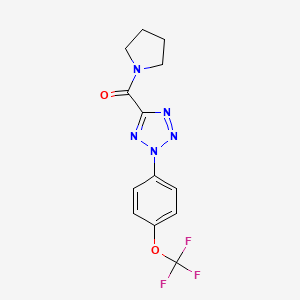
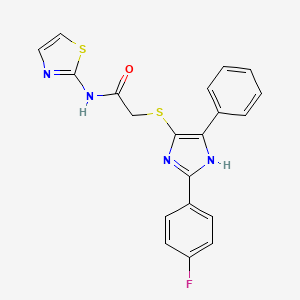
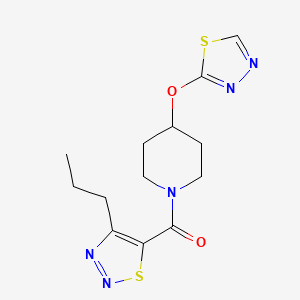
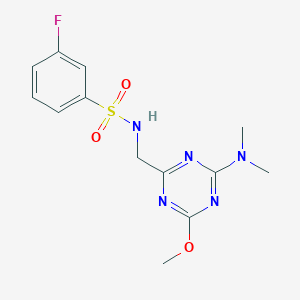
![5-benzyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2354687.png)
![6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2354689.png)
![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2354690.png)
![Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride](/img/structure/B2354691.png)
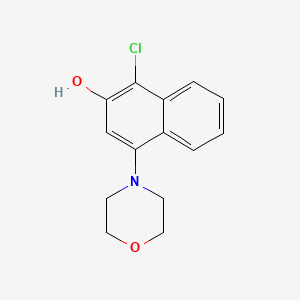

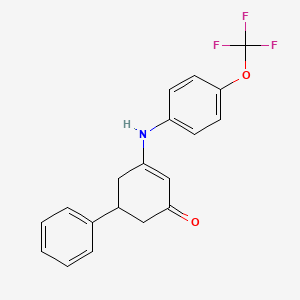
![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)
